单乙基富马酸镁

描述

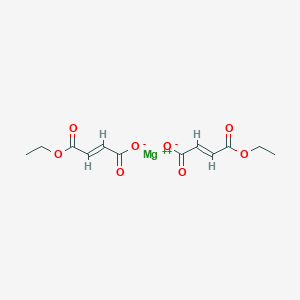

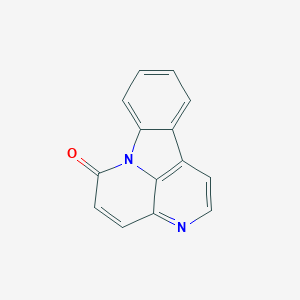

Magnesium monoethylfumarate is a compound with the molecular formula C12H14MgO8 . It is also known by other names such as 2-Butenedioic acid, monoethyl ester, magnesium salt, and Fumaric acid monoethyl ester magnesium salt .

Molecular Structure Analysis

The molecular structure of Magnesium monoethylfumarate consists of 12 carbon atoms, 14 hydrogen atoms, one magnesium atom, and eight oxygen atoms . The average mass of the molecule is 310.540 Da, and the monoisotopic mass is 310.053894 Da .

Chemical Reactions Analysis

While specific chemical reactions involving Magnesium monoethylfumarate are not detailed in the available literature, magnesium ions are known to play a significant role in various chemical reactions. For instance, magnesium ions are involved in the regulation of the movement of ions through channels within myocardial tissues .

科学研究应用

汽车工业:镁及其衍生物被研究用于各种汽车模块中,例如传动系统、内饰、车身和底盘 (弗里德里希和舒曼,2001)。

医疗保健:

- 补充剂益处:镁补充剂有益于治疗先兆子痫、偏头痛、抑郁症、冠状动脉疾病和哮喘等疾病 (德·巴伊、亨德罗普和宾德尔斯,2015)。

- 生物医学应用:镁的表面改性增强了其在心血管支架、骨科骨螺钉和骨组织工程中的性能 (马哈帕特罗、马托斯内格隆和戈麦斯,2016)。

- 神经保护:硫酸镁已被研究作为小儿创伤性脑损伤中的神经保护剂 (纳塔莱等人,2006)。

- 骨组织工程:MgO 纳米颗粒增强了骨组织工程应用中的成骨细胞粘附和增殖 (希基等人,2015)。

- 骨科植入物:镁合金中的稀土元素有助于开发先进的可生物降解骨科植入物 (翁等人,2021)。

- 麻醉学:镁具有抗伤害感受、麻醉和神经保护作用 (赫罗德等人,2011)。

- 镁生物材料:镁在生物医学应用中有着悠久的历史,尤其是在骨科领域 (沃克等人,2014)。

生物医学涂层:

- 耐腐蚀性和生物相容性:可生物降解镁合金上的功能化聚合物涂层提高了耐腐蚀性和生物相容性 (李等人,2018)。

工业应用:

- 抗菌剂和阻燃剂:氢氧化镁和氧化镁用作抗菌剂和阻燃剂 (皮拉尔斯卡、克拉皮塞夫斯基和杰西奥诺夫斯基,2017)。

- 骨科植入物性能:由于卓越的生物医学性能,镁合金在骨科植入物中优于其他材料 (拉达和斯里坎特,2017)。

免疫学:

- 对免疫反应的影响:膳食镁影响炎症、细胞凋亡和先天免疫细胞群,影响特定人群(如运动员和老年人)的免疫反应 (谭等人,2003)。

心血管健康:

- 治疗心肌梗塞:镁是治疗急性心肌梗塞和动脉粥样硬化的一个因素 (埃林,1994)。

涂层稳定性:镁上的膦酸纳米涂层在氧化条件下稳定,适用于生物医学应用 (马哈帕特罗、内格龙和阮,2015)。

组织工程:涂有特定材料的镁支架显示出生物降解性的显着改善,适用于组织工程应用 (亚兹迪马马加尼等人,2015)。

心血管支架:已经开发了用于心血管支架的镁合金功能化涂层,以调节降解行为和生物功能 (张等人,2021)。

腐蚀评估:体外试验评估了镁及其合金的生物腐蚀速率和机制 (柯克兰、比比利斯和施泰格,2012)。

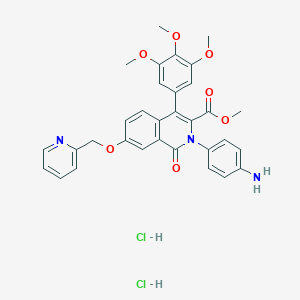

细胞毒性和抗增殖特性:单乙基富马酸镁在角质形成细胞培养中显示出特定的特性 (塞伯克、邦内科、盖塞尔和马勒,1994)。

制造成本降低:镁合金的双辊带铸造旨在降低镁板的制造成本 (梁和考利,2004)。

镁状态评估:评估人体内的总镁状态仍然是一个挑战,但血清镁水平对于检测严重缺乏是有用的 (阿尔诺,2008)。

安全和危害

The safety data sheet for magnesium suggests that it is a flammable solid and may catch fire if it comes in contact with heat, sparks, open flames, or hot surfaces . It also indicates that in contact with water, magnesium releases flammable gas . Therefore, it is recommended to handle magnesium and its compounds with care, keeping them away from heat sources and water .

作用机制

Target of Action

It’s known that magnesium, in general, plays a crucial role in over 300 different enzymatic processes in the cell, including cellular energy production, neuromuscular and cardiac function, maintaining ionic gradients, regulation of cell membrane receptors, and dna, rna, and protein synthesis .

Biochemical Pathways

Magnesium is known to be involved in hundreds of essential physiological processes, and adequate levels are vital for general health . Magnesium deficiency can lead to various complications, such as lymphoma, histaminosis, hypereosinophilia, increased levels of IgE, and atrophy of the thymus .

Result of Action

Magnesium is essential for optimal immune function and regulating inflammation . Deficiency in magnesium can lead to temporary or long-term immune dysfunction .

Action Environment

Environmental factors can influence the action of Magnesium monoethylfumarate. For instance, edaphic factors (soil type, pH, competing cations, moisture, aeration, etc.), environmental conditions (temperature, light, etc.), and anthropogenic influences (fertilization and other management practices) can mediate magnesium concentrations in the soil and plant .

生化分析

Biochemical Properties

Magnesium monoethylfumarate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Magnesium is known to be a cofactor for many enzymatic reactions, including those involved in energy production, protein synthesis, and DNA stability

Cellular Effects

Magnesium monoethylfumarate can influence cell function in various ways. Magnesium is essential for optimal immune function and regulating inflammation . It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence

Molecular Mechanism

Magnesium plays a pivotal role in diverse immune responses by participating in multiple mechanisms

Temporal Effects in Laboratory Settings

It is known that magnesium is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling .

Dosage Effects in Animal Models

It is known that magnesium plays a crucial role in energy production and specific functions in every cell in the body .

Metabolic Pathways

Magnesium monoethylfumarate is likely involved in various metabolic pathways due to the essential role of magnesium in biological systems. Magnesium is involved in sugar metabolism, tricarboxylic acid (TCA) cycle, amino acid metabolism, phenylpropanoid pathway, and flavonoid synthesis .

Transport and Distribution

Magnesium monoethylfumarate is likely transported and distributed within cells and tissues in a manner similar to other magnesium compounds. Magnesium transporters are proteins that transport magnesium across the cell membrane .

Subcellular Localization

It is known that magnesium is the second-most abundant cation following potassium in mammalian cells, and it is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling .

属性

IUPAC Name |

magnesium;(E)-4-ethoxy-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLRSUSHKGQBNV-SYWGCQIGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83918-60-9 | |

| Record name | Magnesium monoethylfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083918609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium monoethylfumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium diethyl difumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MONOETHYLFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5767608S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)

![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)